molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7

5-Bromo-2-Cyanopyridine

Cat. No.: B014956
CAS No.: 97483-77-7
M. Wt: 183.01 g/mol
InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
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Description

5-Bromo-2-Cyanopyridine, also known as 5-bromopicolinonitrile, is a heterocyclic organic compound with the molecular formula C6H3BrN2. This compound is characterized by a bromine atom and a cyano group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-Cyanopyridine can be synthesized using several methods. One common method involves the bromination of 2-cyanopyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .

Another method involves the dehydration of 2-amino-5-bromopyridine using phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) and pyridine.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-Cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically employed.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) can be used for the reduction of the cyano group.

Major Products Formed

Scientific Research Applications

Pharmaceuticals

5-Bromo-2-Cyanopyridine is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been involved in the development of aza-terphenyl diamidine analogs , which exhibit potent antiprotozoal activity. This makes it significant in the fight against diseases caused by protozoa, such as malaria and leishmaniasis .

Additionally, its role in synthesizing compounds with potential anticancer properties has been highlighted in recent studies, showcasing its importance in drug discovery and development .

Agrochemicals

In the agrochemical sector, this compound serves as a precursor for the production of various pesticides and herbicides . Its ability to participate in reactions that form carbon-carbon bonds makes it essential for creating complex molecular structures that are effective in pest control.

Material Science

This compound is also significant in material science, particularly in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for low band-gap copolymers used in polymer solar cells, indicating its relevance in renewable energy technologies . The incorporation of this compound into these materials enhances their electronic properties, making them suitable for applications in organic photovoltaics.

Bioconjugation

Derivatives of this compound are employed for bioconjugation processes involving cysteine residues in proteins. This application is crucial for developing targeted drug delivery systems and biopharmaceuticals.

Types of Reactions

This compound participates in several key chemical reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds using palladium catalysts and arylboronic acids. The compound's stability under mild conditions makes it an excellent candidate for this reaction.
  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse substitution products depending on the nucleophile used.
  • Reduction Reactions : The cyano group can be reduced to an amine group under appropriate conditions, expanding the potential derivatives that can be synthesized from this compound.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionSodium methoxide, potassium tert-butoxideVaries by nucleophile
Suzuki-Miyaura CouplingPalladium catalysts, arylboronic acidsMild temperature, inert atmosphere
ReductionHydrogen gas with Pd/C catalystControlled pressure

Similar Compounds

Compound NameKey Features
2-Bromo-5-CyanopyridineSimilar structure but different substitution pattern
5-Bromo-2-Methylpyridin-3-AmineContains a methyl group instead of a cyano group
5-Bromo-2-ChloropyridineContains a chlorine atom instead of a cyano group

Uniqueness

What sets this compound apart is its combination of both a bromine atom and a cyano group on the pyridine ring. This unique structure enhances its reactivity and versatility across various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-Cyanopyridine is unique due to its combination of a bromine atom and a cyano group on the pyridine ring, which makes it highly versatile for various chemical transformations and applications in different fields of research and industry.

Biological Activity

5-Bromo-2-Cyanopyridine (5-Br-2-CN-Py) is a heterocyclic organic compound with significant biological activity and applications in synthetic chemistry. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H3_3BrN2_2 and features a bromine atom and a cyano group attached to a pyridine ring. This unique structure contributes to its reactivity in various chemical reactions, particularly in cross-coupling processes.

1. Suzuki–Miyaura Coupling Reaction:
5-Br-2-CN-Py is widely utilized in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The reaction involves two main steps: oxidative addition and transmetalation, facilitated by palladium catalysts. This method is favored for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

2. Bioconjugation:
Recent studies have highlighted the compound's potential in bioconjugation applications, particularly with cysteine residues in proteins. The reactivity of 5-Br-2-CN-Py allows for selective modifications under mild conditions, enhancing its utility in peptide chemistry .

Pharmacological Applications

1. Antimicrobial Activity:
Research indicates that derivatives of 5-Br-2-CN-Py exhibit varying degrees of antimicrobial activity. For instance, certain pyridine derivatives have shown significant inhibition against bacterial strains such as E. coli, suggesting potential applications in developing new antibiotics .

2. Anti-Thrombolytic Activity:
In a study evaluating pyridine derivatives, compounds related to 5-Br-2-CN-Py demonstrated anti-thrombolytic properties, with some exhibiting over 30% inhibition of clot formation in human blood models. This suggests that these compounds could be explored further for therapeutic uses in cardiovascular diseases .

3. Cytotoxicity Studies:
Cytotoxicity assays revealed that some derivatives of 5-Br-2-CN-Py possess notable haemolytic activity against red blood cells (RBCs). For example, certain compounds showed up to 19% cytotoxicity compared to standard controls, indicating their potential as anti-tumor agents .

Case Study 1: Synthesis and Evaluation of Pyridine Derivatives

A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the efficiency of using 5-Br-2-CN-Py as a precursor. The resulting compounds were evaluated for their biological activities, including anti-thrombolytic and antibacterial effects. The findings indicated that structural modifications significantly influenced their biological properties .

CompoundAnti-Thrombolytic Activity (%)Biofilm Inhibition (%)Haemolytic Activity (%)
2a31.6180.0511.72
2b41.3283.768.28
2cLow79.38Low

Case Study 2: Bioconjugation with Cysteine

In another investigation, the bioconjugation efficiency of 5-Br-2-CN-Py with cysteine was assessed. The study demonstrated that the compound could selectively react with cysteine under aqueous conditions, providing high yields of desired products without significant side reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-cyanopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, substituting bromine in 5-bromo-2-chloropyridine with a cyano group via copper(I)-catalyzed cyanation requires anhydrous DMF, elevated temperatures (80–100°C), and strict exclusion of moisture . Yields depend on catalyst loading (5–10 mol% CuCN) and reaction time (12–24 hrs). Side products like dehalogenated byproducts can be minimized using excess KCN or NaCN.

Q. How can this compound be purified, and what analytical techniques confirm its purity?

  • Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Purity is confirmed using:

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8.2 min).
  • NMR : Distinct signals include a singlet for the cyano group (δ 120–125 ppm in 13C^{13}\text{C} NMR) and aromatic protons (δ 8.2–8.6 ppm in 1H^1\text{H} NMR) .
  • Mass Spectrometry : Molecular ion peak at m/z 183.01 ([M+H]+^+) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent waste containers .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence regioselectivity in subsequent reactions (e.g., cross-coupling)?

  • Methodological Answer : The cyano group directs electrophilic substitution to the para position relative to itself due to its strong electron-withdrawing effect. For Suzuki couplings, DFT calculations (B3LYP/6-311++G(d,p)) show that the bromine atom at position 5 activates the pyridine ring, lowering the activation energy for Pd-catalyzed coupling by 12–15 kcal/mol compared to non-halogenated analogs . Experimental validation involves competitive reactions with substituted arylboronic acids and monitoring regioselectivity via LC-MS .

Q. How can contradictory computational and experimental data on the compound’s electronic properties be resolved?

  • Methodological Answer : Discrepancies between DFT-predicted HOMO-LUMO gaps and experimental UV-Vis spectra often arise from solvent effects or basis set limitations. To resolve this:

  • Solvent Correction : Use the COSMO-RS model to simulate solvent interactions.
  • Hybrid Functionals : Combine exact exchange (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to improve agreement with experimental band gaps (<2% error) .
  • Experimental Validation : Compare cyclic voltammetry (HOMO/LUMO) with TD-DFT results .

Q. What strategies optimize the stability of this compound in aqueous reaction media?

  • Methodological Answer : Hydrolysis of the cyano group is mitigated by:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) using phosphate buffers.
  • Co-solvents : Use THF or dioxane (20–30% v/v) to reduce water activity.
  • Temperature : Limit reactions to <50°C to avoid accelerated degradation (half-life increases from 2 hrs at 60°C to 24 hrs at 25°C) .

Properties

IUPAC Name

5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSHUVBQFSNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355754
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97483-77-7
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyanopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-Dibromopyridine (20.0 g, 84.4 mmol) was dissolved in dimethylformamide (422 mL). To the stirred solution was added copper(I) cyanide. After refluxing for 5 h, the mixture was cooled to room temperature and stored overnight. The reaction mixture was diluted with ethyl acetate (1200 mL) and filtered through a Buchner funnel containing sand, Celite, and silica gel layers. The filtrate was concentrated to a volume of 400 mL. This organic liquid was diluted with water (300 mL) and the resulting liquid was extracted with ethyl acetate (2×200 mL). The organic extracts were combined, washed with water (2×300 mL) and brine (1×250 mL), and dried over magnesium sulfate. After concentration, the product was purified via silica gel chromatography (50:50 ethyl acetate/CH2Cl2) to afford the title compound (9.79 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
422 mL
Type
solvent
Reaction Step One
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Referring now to Scheme 3, a mixture of 2,5-dibromopyridine (20 mmol) and Cu(1)CN (20 mmol) in DMF (120 mL) was refluxed for 12 hr at 120° C. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (250 mL, 3 times). The solvent was evaporated and the precipitate purified (SiO2, hexanes/EtOAc 90:10). Yield 74%, mp 125–126° C. 1H nmr (DMSO-d6); δ 8.03 (d, J=8.1 Hz, 1H), 8.37 (dd, J=8.1, 2.1 Hz, 1H). 8.92 (d, J=2.1 Hz, 1H). 13C nmr; δ 152.2, 140.6, 131.1, 130.3, 125.1, 117.0.
Quantity
20 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(1)CN
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 2,5-dibromopyridine (4.74 g, 20.0 mmol), zinc cyanide (1.40 g, 12.0 mmol), zinc dust (0.059 g, 0.90 mmol), and Pd(dppf)Cl2.CH2Cl2 (0.36 g, 0.44 mmol) in 25 ml of DMF was heated at reflux for 5 h, cooled to RT, diluted with H2O, extracted with EtOAc, the organic portion was washed with brine, the solvents were removed, the crude compound was purified by flash column chromatography (5 to 15% of EtOAc in hexanes), the titled compound was obtained as an off-white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0.059 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 1 L of dimethylformamide was dissolved 100 g of 2,5-dibromopyridine, 32 g of cupper cyanide and 17.8 g of sodium cyanide were added to the solution at room temperature and the solution was stirred at the temperature of 150° C. for 7 hours for reaction. After being cooled to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dehydrated, filtered and concentrated in vacuo. The title compound 54 g was obtained. Yield 70%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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